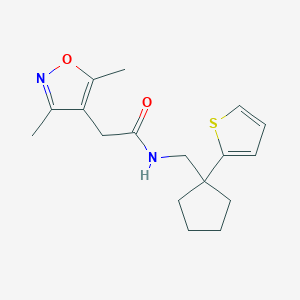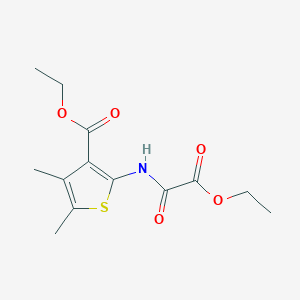![molecular formula C12H10N4O3S B2891423 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 919743-73-0](/img/structure/B2891423.png)
2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . These compounds have been designed, synthesized, and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a mixture of 4-amino-2-(methylsulfanyl)-thiazole-5-carboxamides, the appropriate benzaldehyde, and I2 in DMSO . The reaction occurs at 120°C for 0.5–7 hours .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by 1H NMR, 13C NMR, and mass spectral data . The structure of a similar compound, 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, has been determined by X-ray diffraction data analysis .
Applications De Recherche Scientifique
Metabolism and Biological Effects
Macromolecular Adduct Formation and Metabolism : Studies on heterocyclic amines such as MeIQx and PhIP, which are structurally related to the query compound, have investigated their metabolism and the formation of DNA and protein adducts in both human and rodent models. These compounds are formed during the cooking of meat and fish and have shown carcinogenic properties in various test systems. The utilization of accelerator mass spectrometry (AMS) has enabled researchers to study the dosimetry of adduct formation by these compounds at low doses, highlighting significant insights into their bioactivation and detoxification processes (Turteltaub et al., 1999).
Dietary Influence on Serum Albumin and Hemoglobin Adducts : The effect of diet on the formation of PhIP-DNA adducts in humans has been explored, with findings indicating that dietary habits significantly influence the levels of these adducts, serving as potential biomarkers for assessing dietary exposure to carcinogenic amines. Such research underscores the importance of dietary considerations in the study of exposure to heterocyclic amines and related compounds (Magagnotti et al., 2000).
Carcinogenic Potential and Human Exposure
Carcinogenic Heterocyclic Amines in Food : The presence of carcinogenic heterocyclic amines in the diet and their detection in human urine suggest continual exposure to these compounds through food. This research is crucial for understanding the human exposure to carcinogenic compounds in normal diets and may have implications for studying the carcinogenic potential of related thiazolo[4,5-d]pyrimidine derivatives (Ushiyama et al., 1991).
Metabolism by Intestinal Bacteria : The role of intestinal bacteria in metabolizing dietary carcinogens like PhIP has been examined, highlighting how microbial composition can influence the disposition and carcinogenic risk from such compounds. This area of research may provide insights into the metabolism and potential health risks associated with the query compound and its analogs (Vanhaecke et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds, such as thiazolo[4,5-d]pyrimidines, have been reported to interact with a variety of targets, includingCDC25B phosphatase , adenosine A3 receptor , and phosphatidylinositide-3-kinases . These targets play crucial roles in cell signaling and regulation, and their modulation can lead to various biological effects.
Biochemical Pathways
Similar compounds have been reported to inhibit theNF-κB inflammatory pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
Similar compounds have demonstratedpotent cytotoxicity against various human cancer cell lines
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with topoisomerase I, an enzyme involved in DNA replication and transcription . The nature of these interactions is not yet clear, but it is believed that the compound may inhibit the activity of this enzyme, leading to potent cytotoxicity .
Cellular Effects
It has been suggested that this compound may have significant anti-inflammatory properties . It may also have neuroprotective effects, potentially through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been suggested that this compound may have significant anti-inflammatory and neuroprotective properties at low doses .
Metabolic Pathways
It has been suggested that this compound may interact with various enzymes and cofactors .
Transport and Distribution
It has been suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-19-7-4-2-3-6(5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYCIMRPCONRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)






![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)
